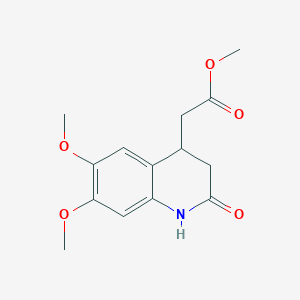

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate

Beschreibung

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a tetrahydroquinoline derivative featuring a 6,7-dimethoxy-substituted aromatic ring, a 2-oxo group, and a methyl ester moiety at the 4-position. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX historically playing a role in small-molecule refinement .

Eigenschaften

IUPAC Name |

methyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-18-11-6-9-8(5-14(17)20-3)4-13(16)15-10(9)7-12(11)19-2/h6-8H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMUCUVCKYFYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Amino Acid Derivatives

A prominent approach involves cyclization of amino acid derivatives to form the tetrahydroquinoline core. For example, cyclization of substituted amino acids such as 3-(4-substituted-phenylamino)-valeric acid derivatives under acidic conditions with phosphorus pentoxide and methanesulfonic acid has been reported to yield tetrahydroquinolin-4-one intermediates. Although this method was developed for related trifluoromethyl-substituted tetrahydroquinolines, it provides a basis for similar cyclizations in the dimethoxy series.

- Reaction conditions: heating at 50–120°C (preferably 65–75°C) with organic sulfonic acids and phosphorus pentoxide.

- Solvents: toluene, 1,4-dioxane, dimethylformamide, or 1,3-dimethylimidazolidinone.

- Reaction time: 15 minutes to 7 hours, typically 2–4 hours.

- This method yields racemic products requiring resolution for optically active compounds, but can be adapted for racemic synthesis of methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate.

Alkylation of Tetrahydroisoquinoline Derivatives

Another method involves alkylation of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate with a bromoacetate derivative to introduce the methyl acetate side chain at the 4-position.

- Example: Reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with l-bromomethyl derivatives under controlled conditions.

- The alkylation is typically carried out in dichloromethane or similar solvents at moderate temperatures (~80°C).

- The resulting ester can be further purified and isolated.

- This approach allows selective functionalization at the 4-position and is compatible with various substituents on the isoquinoline core.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization of amino acid | Phosphorus pentoxide, methanesulfonic acid, 50–120°C | Yields racemic tetrahydroquinolin-4-one |

| Alkylation of tetrahydroisoquinoline | l-Bromomethyl acetate, dichloromethane, 80°C | Introduces methyl acetate at 4-position |

| Reduction and cyclization | DIBAL-H, BF3·OEt2, mild temperature | Forms tetrahydroquinoline core from acyl intermediates |

| Esterification (if needed) | Methanol, acid catalyst | For methyl ester formation |

Research Findings and Practical Considerations

- Optical Activity: Cyclization reactions often produce racemic mixtures. Optical resolution or use of chiral auxiliaries is necessary for optically active products.

- Catalyst Selection: Palladium catalysts have been found effective for stereoselective reductions in related systems, whereas common hydride reagents like sodium borohydride are ineffective.

- Solvent Choice: Polar aprotic solvents such as dimethylformamide and 1,4-dioxane are preferred for alkylation and cyclization steps to improve yields and selectivity.

- Reaction Monitoring: Typical reaction times range from 2 to 4 hours with temperature control critical for optimal yields.

- Purification: Hydrochloride salt formation and recrystallization are common for isolating tetrahydroquinoline intermediates with high purity and enantiomeric excess when applicable.

Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| CAS Number | 1160264-02-7 |

| IUPAC Name | Methyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetate |

| SMILES | COC(=O)CC1C2=C(C=CC(OC)=C2OC)NC(=O)C1 |

| Standard InChI | InChI=1S/C14H17NO5/... |

| Standard InChIKey | MGHAPYBRWPXHSP-UHFFFAOYSA-N |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1.1 Antioxidant Properties

Research has indicated that compounds related to methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate exhibit notable antioxidant activity. Studies on fused heterocyclic compounds, including tetrahydroquinolines, have shown that these compounds can scavenge free radicals effectively. The presence of ortho-substituents enhances their antioxidant capacity, making them potential candidates for developing antioxidant therapies .

1.2 Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structural analogs have been evaluated for their efficacy against bacteria and fungi. For instance, derivatives of tetrahydroquinoline have been studied for their ability to inhibit the growth of antibiotic-resistant strains . This suggests a promising role for this compound in combating infections.

1.3 Anti-inflammatory Effects

this compound and its derivatives have shown potential as anti-inflammatory agents. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This positions them as candidates for further development in treating inflammatory diseases.

Synthetic Applications

2.1 Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations and modifications. For example, it can be utilized in the synthesis of isoquinoline derivatives through cyclization reactions . The ability to modify its structure enhances its utility in drug discovery and development.

2.2 Fluorescence Derivatization Reagent

this compound has been explored as a fluorescence derivatization reagent for high-performance liquid chromatography (HPLC). This application is particularly useful in detecting aldehydes with high sensitivity and selectivity . The optimization of reaction conditions has led to improved detection limits for various analytes.

Case Studies

Wirkmechanismus

The mechanism of action of Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The compound is compared below with two analogs: (S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate () and 6-Methyl-1,2,3,4-tetrahydroquinoline (). Key distinctions include:

Key Observations:

Substituents: The 6,7-dimethoxy and 2-oxo groups in the target compound enhance polarity compared to the simpler 6-methyl substituent in .

Molecular Weight and Complexity: The target compound’s higher molecular weight and oxygen-rich substituents suggest greater solubility in polar solvents compared to 6-Methyl-1,2,3,4-tetrahydroquinoline.

Reactivity and Stability Considerations

- Hydrolytic Sensitivity: The ester group in the target compound may render it prone to hydrolysis under acidic or basic conditions, unlike the stable methyl group in 6-Methyl-1,2,3,4-tetrahydroquinoline.

- Oxo Group Reactivity : The 2-oxo moiety could participate in hydrogen bonding or serve as a site for further chemical modifications (e.g., reduction to a hydroxyl group).

Biologische Aktivität

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1020242-41-4

- Molecular Formula : C13H15N O5

- Molecular Weight : 251.26 g/mol

The presence of methoxy groups at positions 6 and 7 enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.

- Receptor Binding : It may bind to various receptors in the body, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound can halt cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates caspases leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in animal models treated with the compound.

Case Studies

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including Methyl (6,7-dimethoxy-2-oxo)acetate. Results indicated significant activity against drug-resistant strains of bacteria .

- Anticancer Research : A recent investigation assessed the effect of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate and its analogs?

- Methodological Answer : A common approach involves multi-step condensation and cyclization. For example, derivatives of tetrahydroquinoline acetates can be synthesized via refluxing intermediates (e.g., 8-hydroxyquinoline, glyoxal derivatives) in acetonitrile, followed by cyclization in acetic acid . Purification often employs silica gel chromatography (e.g., 0–20% MMA-80 in EtOAc) or recrystallization from DMF/water mixtures . Catalysts like ZnCl₂ may enhance reaction efficiency in DMF .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify key signals:

- 6,7-dimethoxy groups : Singlets at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C) .

- 2-oxo-tetrahydroquinoline : Carbonyl resonance at δ ~170–175 ppm (¹³C) .

- Ester moiety : Methyl ester protons as a singlet at δ ~3.6–3.7 ppm (¹H) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms ester C=O (~1740 cm⁻¹) and amide bands (if applicable) .

Q. What solvents are optimal for solubility and formulation studies?

- Methodological Answer : The ester group enhances solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). For biological assays, consider dimethylacetamide (DMA) with aqueous buffers, noting potential hydrolysis in basic conditions . Solubility can be screened using the "shake-flask" method with HPLC-UV quantification .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy position) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 6,7-dimethoxy with halogen or alkyl groups). Test in vitro using receptor-binding assays (e.g., opioid receptor antagonism ) or analgesic models (tail-flick test). Compare EC₅₀ values and molecular docking simulations to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported pharmacological data for this compound class?

- Methodological Answer :

Replicate studies : Ensure identical assay conditions (e.g., cell lines, receptor subtypes).

Analytical validation : Use X-ray crystallography (SHELX software ) to confirm structural consistency between batches.

Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) across studies to identify confounding factors .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Virtual screening : Dock analogs into target receptors (e.g., opioid receptors) using AutoDock Vina. Prioritize compounds with high binding affinity and favorable ADMET profiles .

- QSAR modeling : Train models on datasets with substituent descriptors (Hammett σ, molar refractivity) to predict activity .

Q. What experimental approaches assess stability under storage and physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.